4-Fluoropyrrolidin-3-ol; trifluoroacetic acid
Description
4-Fluoropyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the five-membered heterocyclic ring. When paired with trifluoroacetic acid (TFA), it typically forms a salt or co-crystal, enhancing solubility and stability for synthetic or pharmaceutical applications. TFA, a strong carboxylic acid (pKa ~0.23), is widely used as a reagent, catalyst, or counterion due to its high acidity, volatility, and ability to stabilize intermediates in organic synthesis .
Properties
Molecular Formula |
C6H9F4NO3 |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7) |
InChI Key |
RDOZRFGMMXWEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Fluoropyrrolidin-3-ol; trifluoroacetic acid involves the reaction of 4-Fluoropyrrolidine with trifluoroacetic acid. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoropyrrolidin-3-ol; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 4-Fluoropyrrolidin-3-ol
Table 1: Physical and Structural Properties
Key Observations :
- Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain and reduced basicity compared to pyrrolidine (5-membered) analogs, impacting their reactivity in nucleophilic substitutions .
- Functional Groups : The hydroxyl group in 4-Fluoropyrrolidin-3-ol facilitates hydrogen bonding, whereas ketones (e.g., pyrrolidin-2-one) enhance electrophilicity .
Comparison of Trifluoroacetic Acid with Other Acids
Key Observations :
Chromatographic and Analytical Performance
- HPLC Applications: TFA (0.1–0.3% v/v) in mobile phases improves peak resolution for basic compounds like peptides. shows that replacing acetic acid with TFA reduces noise and enhances separation .
Biological Activity
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position, combined with a trifluoroacetic acid moiety. This unique structure enhances its solubility and stability, making it a candidate for various biological applications. The stereochemistry of this compound is crucial as it influences its biological activity, particularly in drug development and therapeutic applications.
The compound's structure can be represented as follows:
- Chemical Formula : C₅H₈FNO₂
- Molecular Weight : 135.12 g/mol
The trifluoroacetic acid component contributes to the compound's acidity and solubility in polar solvents, while the fluorinated pyrrolidine ring may enhance metabolic stability and alter electronic characteristics.
Biological Activities
Research indicates that This compound exhibits several biological activities:
-
Antimicrobial Properties :
- Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential as a new antibiotic agent. Its fluorinated structure may contribute to increased potency against resistant strains.
-
Neuroactive Effects :
- Given its structural similarity to neurotransmitters, it may interact with neural receptors, potentially influencing mood and cognitive functions. This interaction is particularly relevant for developing treatments for central nervous system disorders.
-
Antioxidant Activity :
- The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
The mechanism by which This compound exerts its effects involves interactions with various molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets. The trifluoroacetic acid moiety stabilizes the compound and facilitates transport across biological membranes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the significance of stereochemistry and functional group variations in determining biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (3S,4S)-4-Fluoropyrrolidin-3-ol | Stereoisomer of target compound | Different biological activity due to stereochemistry |
| 4-Hydroxypyrrolidine | Lacks fluorine substituent | Exhibits lower antimicrobial activity |
| 2-Aminopyrrolidine | Contains amino group | Potentially more reactive in nucleophilic reactions |
Case Studies and Research Findings
Recent studies have evaluated the pharmacological potential of fluorinated pyrrolidines, including This compound :
- Fluorinated Derivatives : Research on similar compounds has shown that fluorinated pyrrolidines exhibit low-nanomolar affinities for kappa-opioid receptors (KOR), indicating potential therapeutic applications in pain management and anti-inflammatory treatments .
- Immunomodulatory Effects : In vitro studies demonstrated that certain derivatives significantly decreased pro-inflammatory cytokine production in immune cells, suggesting that these compounds could modulate immune responses effectively .
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound while maintaining its stereochemistry, allowing for selective introduction of functional groups that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
